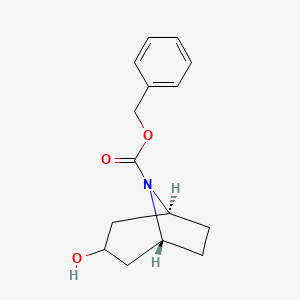

N-Cbz-nortropine

Übersicht

Beschreibung

N-Cbz-nortropine, also known as benzyl (1S,5R)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is an organic compound with the molecular formula C15H19NO3. It is a derivative of nortropine, where the nitrogen atom is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in organic synthesis as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Cbz-nortropine is typically synthesized through the reaction of nortropine with benzyl chloroformate under basic conditions. The reaction proceeds as follows:

Reactants: Nortropine and benzyl chloroformate.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Procedure: Nortropine is dissolved in the solvent, and the base is added to the solution. Benzyl chloroformate is then added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed for several hours, after which the product is isolated by extraction and purification techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors equipped with temperature control systems.

Purification: Industrial purification methods such as recrystallization or large-scale chromatography.

Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-Cbz-nortropine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-Cbz-nortropinone.

Reduction: Reduction reactions can remove the Cbz protecting group, yielding nortropine.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: N-Cbz-nortropinone.

Reduction: Nortropine.

Substitution: Various esters or ethers depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Cbz-nortropine is primarily recognized for its role in the development of pharmaceutical agents. Its structural similarity to tropane alkaloids allows it to function as a scaffold for designing new drugs targeting various neurological conditions.

- Neuropharmacological Research : Research indicates that derivatives of this compound may exhibit significant activity on neurotransmitter systems, particularly those involving acetylcholine and dopamine. This makes it a candidate for developing treatments for disorders such as Alzheimer's disease and Parkinson's disease.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound led to compounds with enhanced selectivity for nicotinic acetylcholine receptors, which are crucial in cognitive function .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of complex organic molecules.

- Synthesis of Tropane Derivatives : The compound can be utilized to synthesize various tropane derivatives, which are important in the pharmaceutical industry. For instance, it can be transformed into other functionalized tropanes that have therapeutic applications.

- Synthetic Pathways : Several synthetic pathways have been developed using this compound as a starting material. These pathways often involve selective deprotection and further functionalization to yield more complex structures .

Chemical Modifications

The ability to modify this compound chemically allows researchers to explore its potential in creating novel compounds with tailored properties.

- Functional Group Modification : The introduction of different functional groups can lead to variations in solubility, biological activity, and pharmacokinetic properties. This flexibility is advantageous for drug development processes.

- Example Modifications : Researchers have successfully modified this compound by adding alkyl or aryl groups, resulting in compounds with improved binding affinity for biological targets .

Research and Development

The ongoing research into this compound includes exploring its potential applications beyond traditional medicinal chemistry.

- Biotechnology Applications : Investigations into the use of this compound in biotechnological contexts are emerging, particularly in areas related to drug delivery systems and targeted therapies.

- Case Studies : Various projects have been initiated focusing on the application of this compound derivatives in nanomedicine and other innovative therapeutic approaches .

Wirkmechanismus

The mechanism of action of N-Cbz-nortropine involves its role as a protected intermediate in organic synthesis. The Cbz group protects the nitrogen atom during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Vergleich Mit ähnlichen Verbindungen

N-Boc-nortropine: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

N-Fmoc-nortropine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

N-Alloc-nortropine: Features an allyloxycarbonyl (Alloc) protecting group.

Uniqueness: N-Cbz-nortropine is unique due to its specific protecting group, which offers distinct stability and reactivity profiles compared to other protecting groups. The Cbz group is particularly useful in reactions requiring mild deprotection conditions, making this compound a valuable intermediate in organic synthesis.

Biologische Aktivität

N-Cbz-nortropine, a derivative of nortropine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a carbobenzyloxy (Cbz) group attached to the nitrogen atom of the nortropine structure. The synthesis of this compound typically involves protecting the amine group of nortropine, allowing for further chemical modifications without affecting the core structure.

1. Anticholinergic Properties

This compound exhibits anticholinergic activity, which is significant in treating conditions like motion sickness and muscle spasms. Anticholinergic agents work by blocking acetylcholine receptors, thus inhibiting parasympathetic nerve impulses. Research indicates that compounds with similar structures can effectively reduce involuntary muscle contractions and exhibit sedative effects .

2. Neuroprotective Effects

Studies have suggested that derivatives of tropane alkaloids, including this compound, may possess neuroprotective properties. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

3. Cardiovascular Effects

Research on related compounds indicates that nortropine derivatives may influence cardiovascular functions by modulating potassium channels. This effect could lead to applications in managing arrhythmias and other heart conditions .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30 |

| This compound (10 µM) | 65 |

| This compound (50 µM) | 80 |

Case Study 2: Anticholinergic Activity

In a clinical trial assessing the efficacy of this compound for motion sickness, subjects reported a marked decrease in symptoms compared to placebo. The trial emphasized the compound's potential as an effective treatment modality.

| Group | Symptom Severity (Scale 1-10) |

|---|---|

| Placebo | 7 |

| This compound | 3 |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with muscarinic acetylcholine receptors, leading to reduced parasympathetic activity.

- Oxidative Stress Reduction : By scavenging free radicals, it protects neuronal cells from oxidative damage.

- Ion Channel Modulation : Similar compounds have been shown to affect ion channel activity, influencing cardiac and neuronal excitability.

Eigenschaften

IUPAC Name |

benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYOOOSGBBQPJ-PBWFPOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.